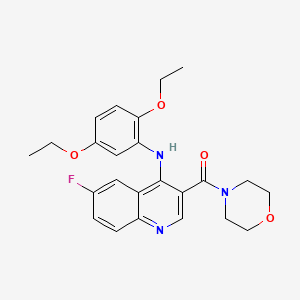
(4-((2,5-ジエトキシフェニル)アミノ)-6-フルオロキノリン-3-イル)(モルフォリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its quinoline core might make it a candidate for developing new drugs or probes.
Medicine
In medicine, (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone could be investigated for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials might include 2,5-diethoxyaniline, 6-fluoroquinoline, and morpholine. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the fluoro group.
Amidation: reactions to form the quinoline core.
Coupling reactions: to attach the morpholino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinoline N-oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing the quinoline ring.
Substitution: Replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
作用機序
The mechanism of action of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: Binding to active sites and preventing enzyme activity.
Interaction with DNA: Intercalating into DNA strands and disrupting replication or transcription.
Modulation of signaling pathways: Affecting cellular signaling pathways and altering cell behavior.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar structures but different oxidation states.
Fluoroquinolones: A class of antibiotics with a fluoroquinoline core.
Uniqueness
(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is unique due to its specific combination of functional groups. The presence of the diethoxyphenyl, fluoroquinoline, and morpholino groups might confer unique biological and chemical properties, making it distinct from other quinoline derivatives.
特性
IUPAC Name |
[4-(2,5-diethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-3-31-17-6-8-22(32-4-2)21(14-17)27-23-18-13-16(25)5-7-20(18)26-15-19(23)24(29)28-9-11-30-12-10-28/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVNXNXTJGTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














